molecular formula C15H21NO4 B181541 Piperidine, 1-(3,4,5-trimethoxybenzoyl)- CAS No. 3704-26-5

Piperidine, 1-(3,4,5-trimethoxybenzoyl)-

Cat. No. B181541
CAS RN: 3704-26-5
M. Wt: 279.33 g/mol
InChI Key: MDFLEQBDVHQKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, also known as TMA-6, is a chemical compound that has gained interest in scientific research due to its potential therapeutic effects. TMA-6 belongs to the family of phenethylamines and is structurally similar to mescaline, a psychedelic compound found in peyote cactus.

Mechanism of Action

Piperidine, 1-(3,4,5-trimethoxybenzoyl)- acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. Activation of the 5-HT2A receptor has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which may contribute to the antidepressant and anxiolytic effects of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-.
Biochemical and Physiological Effects
Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. This may contribute to the antidepressant effects of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, as depression has been associated with decreased levels of BDNF. Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has also been shown to increase the activity of the prefrontal cortex, a brain region that plays a key role in regulating emotions and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using Piperidine, 1-(3,4,5-trimethoxybenzoyl)- in lab experiments is its high selectivity for the 5-HT2A receptor subtype, which allows for more targeted studies of the receptor's function. However, Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has a relatively short half-life, which may limit its use in certain experiments. In addition, Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is a controlled substance and requires special handling and storage procedures.

Future Directions

There are several potential future directions for research on Piperidine, 1-(3,4,5-trimethoxybenzoyl)-. One area of interest is the potential use of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- in combination with other drugs for the treatment of depression and anxiety disorders. Another area of interest is the development of new analogs of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- and its potential therapeutic effects.
In conclusion, Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is a chemical compound that has gained interest in scientific research due to its potential therapeutic effects. The synthesis method of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has been extensively studied and optimized. Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has been studied for its potential use in treating depression, anxiety, and substance abuse disorders. Piperidine, 1-(3,4,5-trimethoxybenzoyl)- acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has been shown to increase the levels of BDNF and the activity of the prefrontal cortex. Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has advantages and limitations for lab experiments, and there are several potential future directions for research on Piperidine, 1-(3,4,5-trimethoxybenzoyl)-.

Synthesis Methods

The synthesis of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- involves the reaction of 3,4,5-trimethoxybenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain a white crystalline powder. The synthesis method of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has been extensively studied and optimized to yield high purity and yield of the compound.

Scientific Research Applications

Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has been studied for its potential therapeutic effects, particularly in the treatment of depression and anxiety disorders. Studies have shown that Piperidine, 1-(3,4,5-trimethoxybenzoyl)- acts as a selective serotonin receptor agonist, which may contribute to its antidepressant and anxiolytic effects. Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has also been studied for its potential use in treating substance abuse disorders, as it has been shown to reduce drug-seeking behavior in animal models.

properties

CAS RN

3704-26-5

Product Name

Piperidine, 1-(3,4,5-trimethoxybenzoyl)-

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

piperidin-1-yl-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C15H21NO4/c1-18-12-9-11(10-13(19-2)14(12)20-3)15(17)16-7-5-4-6-8-16/h9-10H,4-8H2,1-3H3

InChI Key

MDFLEQBDVHQKNX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC2

Other CAS RN

3704-26-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.